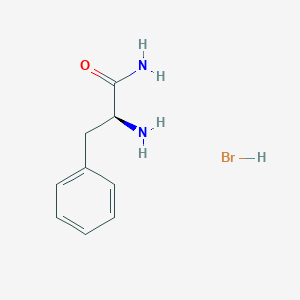
(S)-2-Amino-3-phenylpropanamidehydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-phenylpropanamidehydrobromide is a derivative of the amino acid L-phenylalanine. L-phenylalanine is one of the essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet. It is a precursor to several important molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine. The amide form of L-phenylalanine, combined with hydrobromide, is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
(S)-2-Amino-3-phenylpropanamidehydrobromide can be synthesized through the reaction of L-phenylalanine with an appropriate amine under specific conditions. One common method involves the use of propylphosphonic anhydride (T3P) as a coupling reagent. This reagent facilitates the formation of the amide bond between L-phenylalanine and the amine, resulting in the desired product .
Industrial Production Methods
In industrial settings, the production of L-phenylalanine-amide hydrobromide often involves large-scale synthesis using automated reactors. The process typically includes the following steps:
Preparation of L-phenylalanine: L-phenylalanine is obtained either through extraction from natural sources or via microbial fermentation.
Amidation Reaction: L-phenylalanine is reacted with an amine in the presence of a coupling reagent like T3P.
Purification: The resulting product is purified using techniques such as crystallization or chromatography to obtain high-purity L-phenylalanine-amide hydrobromide.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-phenylpropanamidehydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
科学的研究の応用
(S)-2-Amino-3-phenylpropanamidehydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes and other biomolecules.
Medicine: Research focuses on its potential therapeutic effects, including its use as a precursor for neurotransmitter synthesis and its potential role in treating conditions like depression and chronic pain.
Industry: It is utilized in the production of pharmaceuticals, food additives, and other industrial products.
作用機序
The mechanism of action of L-phenylalanine-amide hydrobromide involves its conversion to L-phenylalanine in the body. L-phenylalanine is then metabolized to produce neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and other physiological functions. The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in these metabolic pathways .
類似化合物との比較
Similar Compounds
L-Phenylalanine: The parent amino acid, essential for protein synthesis and neurotransmitter production.
L-Tyrosine: Another amino acid derived from L-phenylalanine, involved in the synthesis of thyroid hormones and neurotransmitters.
L-DOPA: A direct precursor to dopamine, used in the treatment of Parkinson’s disease.
Uniqueness
(S)-2-Amino-3-phenylpropanamidehydrobromide is unique due to its amide functional group, which imparts different chemical properties compared to its parent amino acid. This modification can enhance its stability, solubility, and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
24730-33-4 |
|---|---|
分子式 |
C9H13BrN2O |
分子量 |
245.12 g/mol |
IUPAC名 |
(2S)-2-amino-3-phenylpropanamide;hydrobromide |
InChI |
InChI=1S/C9H12N2O.BrH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m0./s1 |
InChIキー |
LZKGPWKKZYKULV-QRPNPIFTSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)N.Br |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


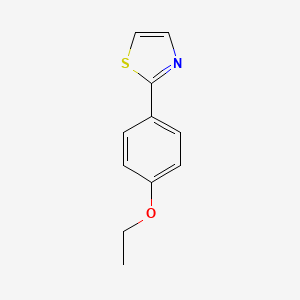
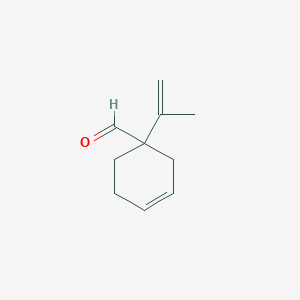
![N-{[4-Phenyl-1-(3,3,3-triphenylpropyl)piperidin-4-yl]methyl}acetamide](/img/structure/B8545646.png)
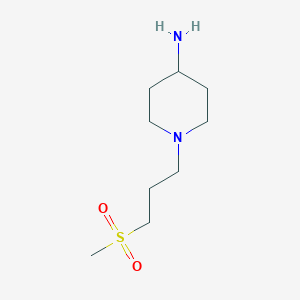
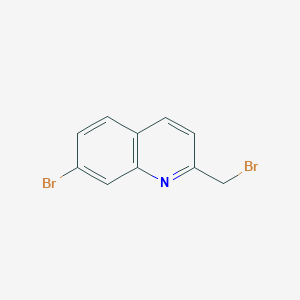
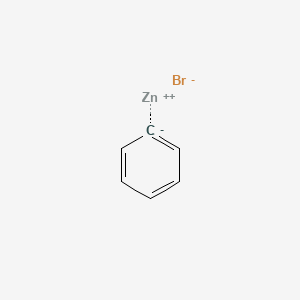

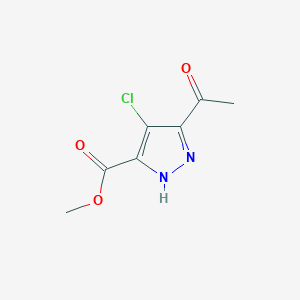
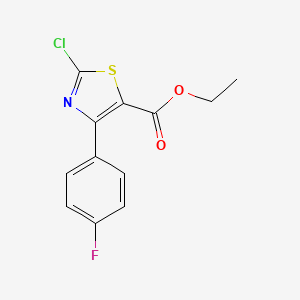
![6-(2-Chloroethyl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B8545694.png)
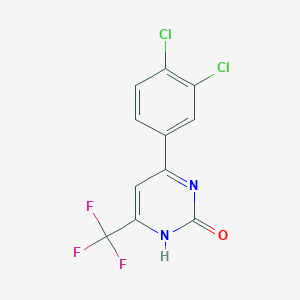
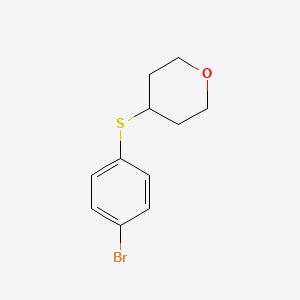

![1H-Benzimidazole-2-carboxamide, N-[4-(4-pyridinyloxy)phenyl]-](/img/structure/B8545713.png)
